An In-Depth Technical Guide to Threo-L-Phenyserine: Structure, Properties, and Analysis
An In-Depth Technical Guide to Threo-L-Phenyserine: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-L-Phenyserine, a non-proteinogenic amino acid, holds significant value as a chiral building block in the synthesis of a variety of pharmaceutical compounds and complex natural products. Its unique structure, featuring two stereocenters, a phenyl ring, and reactive amino and hydroxyl groups, makes it a versatile synthon for introducing specific stereochemistry and functionality into target molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for Threo-L-Phenyserine, offering insights for its effective utilization in research and development.
Chemical Structure and Stereochemistry
Threo-L-Phenyserine is a β-hydroxy-α-amino acid. The precise stereochemical configuration is crucial for its biological activity and its role as a chiral precursor.
Systematic Name: (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid[1]
The designations "threo" and "L" define the relative and absolute stereochemistry of the molecule. In the Fischer projection of an L-amino acid, the amino group is on the left. The "threo" descriptor indicates that in a Fischer projection with the carbon chain arranged vertically, the substituents on the two chiral carbons (C2 and C3) are on opposite sides, analogous to the sugar threose.
Caption: 2D representation of Threo-L-Phenyserine with stereochemical assignments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Threo-L-Phenyserine is essential for its handling, formulation, and application in synthesis.
| Property | Value | Source |
| CAS Number | 6254-48-4 | |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Melting Point | 195 °C | |
| Appearance | White powder | General knowledge |
| Predicted Water Solubility | 11.1 g/L | |
| Optical Rotation | Data not available |
Solubility Profile: While comprehensive experimental data is limited, Threo-L-Phenyserine is predicted to have moderate solubility in water. Its amphoteric nature, possessing both a carboxylic acid and an amino group, suggests that its solubility will be pH-dependent. It is expected to be sparingly soluble in nonpolar organic solvents.
Synthesis of Threo-L-Phenyserine
The stereoselective synthesis of β-hydroxy-α-amino acids like Threo-L-Phenyserine is a significant challenge in organic chemistry. Enzymatic methods have emerged as a powerful and environmentally friendly approach.
Enzymatic Synthesis using Phenylserine Aldolase
A key enzyme in the synthesis of Threo-L-Phenyserine is Phenylserine Aldolase (EC 4.1.2.26). This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the reversible aldol addition of glycine to benzaldehyde to form L-threo-3-phenylserine.[2]
Caption: Enzymatic synthesis of Threo-L-Phenyserine.
Causality behind Experimental Choices: The use of an enzymatic approach is driven by the need for high stereoselectivity. Phenylserine aldolase stringently controls the formation of the two adjacent chiral centers, yielding the desired threo-L isomer with high purity, which is difficult to achieve through traditional chemical synthesis. The reaction is typically performed in an aqueous buffer system to maintain the enzyme's activity and stability.
Detailed Enzymatic Reaction Mechanism
The mechanism of phenylserine aldolase involves the formation of a Schiff base between the amino group of glycine and the pyridoxal phosphate (PLP) cofactor. This is followed by deprotonation to form a nucleophilic enolate equivalent, which then attacks the carbonyl carbon of benzaldehyde.
Caption: Mechanism of Phenylserine Aldolase.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the characterization, quality control, and quantification of Threo-L-Phenyserine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of Threo-L-Phenyserine will show characteristic signals for the aromatic protons of the phenyl group, the two methine protons at the chiral centers (Cα-H and Cβ-H), and the exchangeable protons of the amino and hydroxyl groups. The coupling constants between the Cα-H and Cβ-H protons are diagnostic for the threo configuration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the carboxyl carbon, the aromatic carbons, and the two chiral carbons.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
Broad O-H stretch from the carboxylic acid and alcohol.
-
N-H stretching vibrations from the amino group.
-
C=O stretch of the carboxylic acid.
-
C-N and C-O stretching vibrations.
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Threo-L-Phenyserine. Common fragmentation pathways involve the loss of water, formic acid, and cleavage of the Cα-Cβ bond.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating and quantifying the stereoisomers of phenylserine.
Experimental Protocol: Chiral HPLC Separation of Phenylserine Isomers [2]
-
Column: A chiral stationary phase, such as a TSK gel Enantio L1 column, is required for the separation of the enantiomers and diastereomers.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., copper sulfate solution) mixed with an organic modifier like methanol.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Detection: UV detection is commonly used, as the phenyl group provides a strong chromophore.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
This self-validating system relies on the distinct interactions of each stereoisomer with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Biological Significance and Applications
Threo-L-Phenyserine is a valuable chiral synthon in the synthesis of various biologically active molecules.[] Its incorporation into peptide structures can influence their conformation and biological activity. It is also a precursor in the biosynthesis of certain natural products. For instance, derivatives of phenylserine are key intermediates in the synthesis of antibiotics like chloramphenicol.
Conclusion
Threo-L-Phenyserine is a non-proteinogenic amino acid of significant interest to researchers in drug discovery and organic synthesis. Its well-defined stereochemistry and versatile functionality make it a valuable chiral building block. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and analysis, offering a foundation for its effective application in the laboratory. The use of enzymatic methods for its synthesis represents a key strategy for achieving high stereopurity, and a combination of spectroscopic and chromatographic techniques ensures its accurate characterization and quality control.
References
-
Misono, H., Maeda, H., Tuda, K., Nagata, S., & Nagasaki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Bioscience, Biotechnology, and Biochemistry, 69(1), 135-142. Retrieved from [Link]
-
FooDB. (n.d.). L-Threo-3-phenylserine. Retrieved from [Link]
